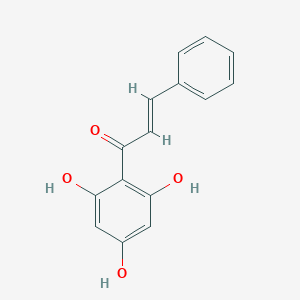

2-Chloro-6-nitrobenzamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-6-nitrobenzamide often involves complex chemical reactions. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide and 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives involves multiple steps, including nitration, acylation, and amide formation (Dian He et al., 2014); (Samridhi Thakral et al., 2020). These methodologies could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

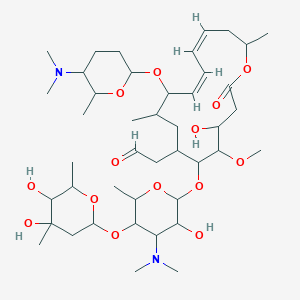

The molecular structure of benzamide derivatives has been extensively studied using various spectroscopic techniques and X-ray diffraction methods. For instance, the crystal structure and spectroscopic properties of related compounds provide insights into the bond lengths, angles, and overall geometry, which can be crucial for understanding the reactivity and properties of this compound (Dian He et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzamide derivatives can include nitroreduction, halogenation, and nucleophilic substitution, among others. The reactivity of these compounds under various conditions can shed light on the potential chemical reactions this compound might undergo. For example, the reactivity of nitro groups in such compounds with nucleophiles and their potential for reduction are key aspects of their chemistry (I. Kapetanovic et al., 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystalline structure, can be inferred from related compounds. Such properties are essential for understanding the compound's behavior in different environments and for its application in various fields (A. Saeed et al., 2010).

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, electrophilicity, and stability, are determined by the compound's functional groups and molecular structure. Studies on similar compounds can provide valuable insights into the chemical behavior and reactivity of this compound (H. Samimi, 2016).

Scientific Research Applications

Treatment of Human African Trypanosomiasis : Halo-nitrobenzamides, including a derivative of 2-chloro-6-nitrobenzamide, show potential as effective treatments for human African trypanosomiasis. These compounds exhibit low micromolar inhibitory potency and selectivity against malaria and mammalian cells (Hwang et al., 2010).

Biocatalysis Applications : Car-Parrinello simulations of a derivative of this compound, 2-hydroxy-5-nitrobenzamide, provide insights into its hydrogen bonding, showing qualitative agreement with experimental data and offering potential for biocatalysis applications (Brela et al., 2012).

Anticonvulsant Properties : Certain 4-nitro-N-phenylbenzamides, including N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, demonstrate promising anticonvulsant properties. Some of these compounds are found to be more active than phenytoin, a common anticonvulsant drug (Bailleux et al., 1995).

Antiarrhythmic Activity : N-[2-(1-adamantylamino)-2-oxoethyl]-N-(aminoalkyl)nitrobenzamides, a group of compounds including derivatives of this compound, show promising antiarrhythmic activity. The most active compound in this group was identified in a study conducted in 2014 (Likhosherstov et al., 2014).

Antidiabetic Agents : 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives show potential as antidiabetic agents. Compound 5o, in particular, demonstrates significant activity against enzymes involved in diabetes, coupled with good solubility and absorption profile (Thakral et al., 2020).

Anticancer Potential : Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, synthesized from this compound, show potential as anticancer agents. These compounds are capable of inducing apoptosis and arresting the cell cycle in cancer cells (Romero-Castro et al., 2011).

Chemopreventive Agent in Cancer : GW9662, a derivative of 2-chloro-5-nitro-N-phenylbenzamide, has shown potential as a cancer chemopreventive agent. Its reduced metabolite ACPB, mainly a product of gut bacterial metabolism, exhibits mutagenicity and bioavailability, highlighting its chemopreventive properties (Kapetanovic et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds are often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that similar nitrobenzamide derivatives can interact with their targets through hydrogen bonding, electrostatic, and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the upregulation of the hnp gene cluster, leading to the production of enzymes that catalyze the degradation of the compound .

Pharmacokinetics

Its molecular weight of 20058 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar nitrobenzamide derivatives have been shown to have antidiabetic effects, inhibiting α-glucosidase and α-amylase enzymes . This suggests that 2-Chloro-6-nitrobenzamide may also have potential therapeutic effects.

properties

IUPAC Name |

2-chloro-6-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVXBESIHVJEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

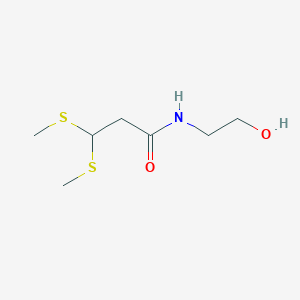

C1=CC(=C(C(=C1)Cl)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148060 | |

| Record name | Benzamide, 2-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107485-64-3 | |

| Record name | Benzamide, 2-chloro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107485643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B17754.png)

![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)